![molecular formula C17H23F3N2O2 B2753794 tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1713160-77-0](/img/structure/B2753794.png)
tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23F3N2O2 . It has a molecular weight of 344.37 . This compound is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 4-position with an amino group and a phenyl ring, which is further substituted at the 3-position with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.37 . It’s typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications
Synthesis of Enantiopure Compounds
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their value in producing stereoselective compounds essential for pharmaceutical applications (Marin et al., 2004).
Anticancer Drug Synthesis
The synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , a critical intermediate for small molecule anticancer drugs, exemplifies the compound's importance in the development of new therapeutic agents targeting cancer (Zhang et al., 2018).
Molecular Structure Analysis
Research on tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has contributed to the understanding of molecular structures through X-ray diffraction analysis, aiding in the development of cyclic amino acid esters (Moriguchi et al., 2014).
Development of Biologically Active Compounds
The compound has served as an important intermediate in the synthesis of tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , highlighting its role in creating biologically active molecules such as crizotinib, which are significant in medical research (Kong et al., 2016).
Chemical Modification and Activation
Studies on N-tert-Butanesulfinyl imines demonstrate the versatility of tert-butyl-based compounds for the asymmetric synthesis of amines, showing their application in activating imines for nucleophilic addition and serving as powerful chiral directing groups (Ellman et al., 2002).
Safety And Hazards
The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-9-7-16(21,8-10-22)12-5-4-6-13(11-12)17(18,19)20/h4-6,11H,7-10,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWPDGLGCSRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
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